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(E)-Methyl 3-ethoxy-2-nitroacrylate

Cat. No.: B12972321
M. Wt: 175.14 g/mol
InChI Key: CLVDISHFCPMLTI-SNAWJCMRSA-N
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Description

Significance of β-Nitroacrylates as Versatile Synthetic Intermediates

β-Nitroacrylates are highly valuable intermediates in organic synthesis due to their dual functionality. The electron-withdrawing nature of both the nitro group and the ester group activates the carbon-carbon double bond, making it highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of their utility.

These compounds serve as powerful Michael acceptors, readily undergoing conjugate addition reactions with various nucleophiles such as amines, thiols, and carbanions. organic-chemistry.orgmasterorganicchemistry.com This allows for the straightforward introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the nitro group itself can be transformed into other functional groups, such as amines or carbonyls, providing additional synthetic flexibility.

The general reactivity of β-nitroacrylates makes them precursors to a variety of complex molecules, including amino acids, heterocyclic compounds, and natural product analogs. Their ability to participate in cycloaddition reactions, like the Diels-Alder reaction, further expands their synthetic repertoire, enabling the construction of cyclic and bicyclic systems. masterorganicchemistry.com

Historical Context and Evolution of Nitroacrylate Chemistry

The chemistry of nitroalkenes, the parent class of compounds to β-nitroacrylates, has been a subject of study for over a century. Early work focused on the synthesis and basic reactivity of simple nitroalkenes. The preparation of methyl (E)-3-nitroacrylate, a closely related compound, has been documented in Organic Syntheses, highlighting a reproducible method starting from methyl acrylate (B77674). orgsyn.org

The evolution of this field has been marked by the development of more complex and functionalized nitroacrylates, such as (E)-Methyl 3-ethoxy-2-nitroacrylate. The introduction of additional substituents, like the ethoxy group, allows for finer control over the molecule's electronic properties and reactivity. Over the years, the synthetic community has increasingly recognized the potential of these compounds, leading to the development of new synthetic methods that utilize them as key building blocks. The homolog, ethyl (E)-3-nitroacrylate, has been noted for its high reactivity in Michael additions and its application in the synthesis of natural product motifs. orgsyn.org

Scope and Research Objectives for this compound

While the broader class of β-nitroacrylates is well-studied, specific research on this compound is more niche. Current and future research objectives for this compound and its analogs are likely to focus on several key areas:

Exploration of Novel Reactivity: Investigating new reactions and transformations that are unique to the substitution pattern of this compound. This includes exploring its behavior with a wider range of nucleophiles and in different reaction conditions.

Asymmetric Synthesis: Developing catalytic enantioselective methods for reactions involving this prochiral substrate. This would allow for the synthesis of chiral molecules with high stereocontrol, which is crucial for pharmaceutical applications.

Applications in Target-Oriented Synthesis: Utilizing this compound as a key intermediate in the total synthesis of complex natural products and medicinally relevant compounds.

Development of Green Synthetic Methods: Designing more environmentally benign synthetic routes to and from this compound, for example, by using greener solvents or catalytic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO5 B12972321 (E)-Methyl 3-ethoxy-2-nitroacrylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO5

Molecular Weight

175.14 g/mol

IUPAC Name

methyl (E)-3-ethoxy-2-nitroprop-2-enoate

InChI

InChI=1S/C6H9NO5/c1-3-12-4-5(7(9)10)6(8)11-2/h4H,3H2,1-2H3/b5-4+

InChI Key

CLVDISHFCPMLTI-SNAWJCMRSA-N

Isomeric SMILES

CCO/C=C(\C(=O)OC)/[N+](=O)[O-]

Canonical SMILES

CCOC=C(C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for E Methyl 3 Ethoxy 2 Nitroacrylate

Established Synthetic Routes to β-Nitroacrylates

The general synthesis of β-nitroacrylates is well-established, with several reliable methods available to organic chemists. These routes often involve the formation of a carbon-carbon bond followed by an elimination step to generate the characteristic nitroalkene functionality.

The most classic and widely used route to β-nitroacrylates is based on the Henry reaction, also known as the nitro-aldol reaction. mdma.chsynarchive.comwikipedia.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol. wikipedia.orgsciencemadness.org Subsequent dehydration of this intermediate yields the target conjugated nitroalkene. mdma.chwikipedia.org

Henry Reaction: A primary nitroalkane reacts with an alkyl glyoxalate in the presence of a base. researchgate.net

Dehydration: The resulting β-nitroalkanol is dehydrated to form the β-nitroacrylate. researchgate.netresearchgate.net

Various reagents and conditions can be employed for the dehydration step, including acetic anhydride (B1165640) followed by treatment with potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3), or the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of copper(I) chloride. researchgate.netresearchgate.net

Table 1: Examples of Nitro-Aldol Condensation and Dehydration Conditions for β-Nitroacrylate Synthesis

Reactants Base/Catalyst for Condensation Dehydration Agent Product Reference
Nitroalkane, Alkyl glyoxalate Basic catalyst Acetic anhydride, KF/Al2O3 β-Nitroacrylate researchgate.net
2-Nitropropan-1-ol (Prepared via Henry reaction) Dicyclohexylcarbodiimide (DCC), CuCl 2-Nitroprop-1-ene researchgate.net

While less common than condensation approaches, radical-based methods can also be applied to the synthesis of conjugated nitroalkenes. These strategies often involve the nitration of an existing alkene.

One approach involves the nitration of alkenes using NO₂ radicals, which can be generated from sources like nitrogen oxides or nitric acid. sci-rad.com However, these reactions can suffer from low selectivity due to the ambient nature of the NO₂ radical. sci-rad.com Another method involves the reaction of an alkene with dinitrogen tetroxide (N₂O₄) and oxygen, which can lead to the formation of β-nitroacrylates after hydrolysis and dehydration of intermediates. orgsyn.orgresearchgate.net

A more controlled, multi-step procedure involves the nitroselenylation of unactivated alkenes. This process uses reagents like benzeneselenyl bromide and silver nitrite (B80452) to introduce both a nitro group and a phenylselenyl group across the double bond. The resulting 2-nitroalkyl phenylselenide can then undergo oxidative elimination to yield the conjugated nitroalkene. mdma.ch

Beyond the Henry reaction, several other methods exist for the preparation of conjugated nitroalkenes, which are applicable to the synthesis of β-nitroacrylates.

Elimination Reactions: These methods start with saturated nitro compounds and eliminate small molecules.

Dehydrohalogenation: The elimination of hydrogen halides (HX) from 2-halo-1-nitroparaffins, often promoted by a base, provides a direct route to nitroalkenes. researchgate.netsci-rad.com

Elimination of Carboxylic Acids: Thermolysis of 2-acyloxy-1-nitroalkanes can eliminate a molecule of carboxylic acid to form the desired nitroalkene. researchgate.netsci-rad.com

Nitration of Alkenes: Direct nitration of olefins can be achieved using nitryl iodide (INO₂), generated in situ from iodine and a nitrite salt. The resulting iodo nitro intermediate is unstable and is treated with a base to induce elimination of hydrogen iodide, forming the nitroolefin. A similar strategy involves reacting methyl acrylate (B77674) with nitrosyl chloride, followed by dehydrochlorination with sodium acetate (B1210297). orgsyn.org

Table 2: Summary of Other Preparative Methods for Conjugated Nitroalkenes

Precursor Reagents Eliminated Molecule Product Class Reference
2-Halo-1-nitroparaffin Base HX Conjugated Nitroalkene researchgate.netsci-rad.com
2-Acyloxy-1-nitroalkane Heat RCOOH Conjugated Nitroalkene researchgate.netsci-rad.com
Alkene I₂, KNO₂, 18-crown-6; then Base HI Conjugated Nitroalkene

Stereoselective Synthesis of (E)-Methyl 3-ethoxy-2-nitroacrylate

Achieving stereocontrol in the synthesis of β-nitroacrylates is crucial, particularly for isolating the desired (E)- or (Z)-isomer. For this compound, the focus is on methods that preferentially form the thermodynamically more stable E-isomer.

The geometric configuration (E/Z) of the resulting β-nitroacrylate is often determined during the elimination step that forms the double bond. In many cases, the (E)-isomer is the thermodynamically favored product, and synthetic conditions can be optimized to maximize its formation. For instance, the dehydration of β-nitro alcohols or the dehydrohalogenation of precursor molecules often leads predominantly to the trans (E) configuration. orgsyn.org

Conversely, specific photochemical strategies have been developed to convert the more stable (E)-isomers into the less stable (Z)-isomers. researchgate.net The existence of such methods highlights that standard thermal or chemical syntheses typically favor the (E) geometry. Kinetically controlled strategies, while more commonly applied to complex systems like rotaxanes, provide a conceptual framework for how reaction conditions can be manipulated to favor one geometric isomer over another. nih.govnih.gov

While this compound itself is achiral, the synthesis of chiral β-nitro compounds is a significant area of research, often employing asymmetric variations of the Henry reaction. These methods utilize chiral catalysts, such as a zinc triflate/N-methylephedrine system, to achieve enantioselective addition of a nitroalkane to an aldehyde, producing chiral β-nitro alcohols with high enantiomeric excess. wikipedia.org These chiral alcohols can then serve as precursors to optically active nitroalkenes.

Furthermore, β-nitroacrylates are valuable substrates in enantioselective reactions. For example, asymmetric bioreductions using enzymes like Saccharomyces carlsbergensis old yellow enzyme can produce optically active β-nitropropionate esters, which are precursors to valuable chiral β²-amino acids. acs.org These applications underscore the importance of developing robust synthetic routes to β-nitroacrylates as key starting materials for asymmetric synthesis. researchgate.netacs.org

Optimization of Reaction Conditions and Yields for the Synthesis of this compound

The synthesis of this compound is a process of significant interest in organic chemistry, necessitating a careful optimization of reaction conditions to maximize product yield and purity. While specific detailed research on the optimization of this particular compound's synthesis is not extensively documented in publicly available literature, general principles from related acrylate syntheses can be applied to postulate an effective optimization strategy. The primary synthetic route would likely involve the reaction of a suitable precursor with a nitrating agent, followed by an elimination reaction to introduce the double bond. Key parameters that would require systematic investigation include the choice of solvent, catalyst, reaction temperature, and reaction time.

A plausible approach to the synthesis involves the reaction of methyl 3,3-diethoxypropanoate with a nitrating agent. The optimization of this reaction would involve screening various nitrating agents and reaction conditions. For instance, a study on a related compound, methyl (E)-3-nitroacrylate, explored different methods, including the reaction of methyl acrylate with dinitrogen tetroxide. orgsyn.org Such studies provide a foundational understanding of the types of reagents and conditions that could be effective.

Further optimization would focus on the elimination step to form the α,β-unsaturated system. In analogous syntheses, bases are often employed to facilitate this transformation. The choice of base, its concentration, and the reaction temperature are critical variables that directly impact the yield and the stereoselectivity of the product. For instance, in the synthesis of methyl (E)-3-nitroacrylate, the use of finely powdered anhydrous sodium acetate as a base and carrying out the elimination at 0°C for an extended period were crucial for achieving a high yield. orgsyn.org

A systematic study to optimize the synthesis of this compound would likely involve a Design of Experiments (DoE) approach. This methodology allows for the simultaneous investigation of multiple variables and their interactions. The following data tables illustrate a hypothetical optimization study based on common practices in organic synthesis.

Table 1: Screening of Solvents and Catalysts

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1DichloromethaneNone252445
2TolueneAcetic Acid (10)801262
3Acetonitrilep-Toluenesulfonic Acid (5)601875
4TetrahydrofuranScandium Triflate (2)252455

This is a hypothetical data table created for illustrative purposes.

Table 2: Optimization of Reaction Temperature and Time

EntryCatalystTemperature (°C)Time (h)Yield (%)
1p-Toluenesulfonic Acid (5 mol%)502470
2p-Toluenesulfonic Acid (5 mol%)601875
3p-Toluenesulfonic Acid (5 mol%)701272
4p-Toluenesulfonic Acid (5 mol%)602476

This is a hypothetical data table created for illustrative purposes.

The research findings from such a study would likely indicate that a polar aprotic solvent like acetonitrile, in conjunction with a strong acid catalyst such as p-toluenesulfonic acid, provides the optimal conditions for the reaction. The temperature and reaction time would be fine-tuned to ensure complete conversion while minimizing the formation of byproducts. For instance, a moderate temperature of 60°C for 18 hours could be identified as the ideal condition, leading to a high yield of the desired (E)-isomer.

Reactivity and Mechanistic Investigations of E Methyl 3 Ethoxy 2 Nitroacrylate

Electrophilic Nature and Reactivity Profiles

The electrophilicity of (E)-Methyl 3-ethoxy-2-nitroacrylate is a cornerstone of its chemical behavior, rendering it susceptible to attack by a variety of nucleophiles. This reactivity is a direct consequence of the electron-withdrawing groups attached to the carbon-carbon double bond.

Influence of Electron-Withdrawing Groups on the Double Bond

The presence of both a nitro group (-NO₂) and a methoxycarbonyl group (-COOCH₃) significantly influences the electronic distribution of the alkene framework. The nitro group, in particular, is a powerful electron-withdrawing group due to both inductive and resonance effects. nih.gov This polarization of the double bond enhances the electrophilic character of the carbon atoms, making them prime targets for nucleophilic attack. nih.gov

The cumulative effect of these groups is a decrease in the electron density of the double bond, which in turn increases the compound's reactivity towards nucleophiles. This is a common feature in nitroalkenes, where the strong electron-withdrawing nature of the nitro group facilitates nucleophilic addition. nih.gov The resulting anionic intermediate is stabilized by the nitro group, further driving the reaction forward. nih.gov

Electrophilicity at Carbon C-2

The C-2 carbon of this compound is particularly electrophilic. This is attributed to the combined electron-withdrawing effects of the adjacent nitro and methoxycarbonyl groups. The ethoxy group at the C-3 position also plays a role, albeit a less dominant one, in modulating the electronic properties of the molecule. The inductive effect of the ethoxy group can influence the nucleophilicity of reactants in cyclization reactions. nih.gov

The enhanced electrophilicity at C-2 is a key factor in the compound's ability to participate in various chemical transformations. For instance, a stronger electron-withdrawing group at a similar position can increase the electrophilicity of the α-carbon, facilitating certain substitution reactions. nih.gov

Nucleophilic Addition Reactions

The electrophilic nature of this compound makes it an excellent substrate for nucleophilic addition reactions. This is most notably demonstrated by its behavior as a Michael acceptor and its reactions with various nucleophiles such as amines and indoles.

Michael Acceptor Behavior

This compound and its analogs are potent Michael acceptors. orgsyn.org The Michael reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov In this case, the electron-deficient double bond of the nitroacrylate readily accepts a wide range of nucleophiles. The homolog, ethyl (E)-3-nitroacrylate, has been shown to be an extremely reactive receptor in the Michael reaction. orgsyn.org

Compounds containing α,β-unsaturated bonds and electron-withdrawing groups like carbonyl and ester groups are known as Michael acceptor molecules. nih.gov This reactivity is fundamental to many synthetic strategies.

Reactions with Amines

Amines, being effective nucleophiles, readily react with this compound. The reaction proceeds via a nucleophilic addition of the amine to the electron-deficient C-2 or C-3 position of the nitroacrylate. This type of reaction is common for nitroolefins and leads to the formation of various nitrogen-containing adducts.

Reactions with Indoles

Indoles can act as nucleophiles in reactions with this compound. The nucleophilic character of the indole (B1671886) ring, typically at the C-3 position, allows for its addition to the electrophilic double bond of the nitroacrylate. This reaction provides a route to the synthesis of more complex heterocyclic structures. The reaction of furans with methyl 3-nitroacrylate (B1257834) can yield both Diels-Alder and Michael adducts, with the latter often being the more stable product. researchgate.net

Reactions with β-Dicarbonyl Derivatives

The reactivity of this compound with β-dicarbonyl compounds is a key area of study. These reactions typically proceed via a Michael addition, where the β-dicarbonyl compound acts as a nucleophile, attacking the electron-deficient double bond of the nitroacrylate. The ethoxy group can then be eliminated, leading to the formation of a new C-C bond and a more complex molecular structure. The specific outcomes of these reactions, including the yields and the nature of the final products, are influenced by the reaction conditions and the structure of the β-dicarbonyl derivative.

Primary Interaction with Aromatic Nucleophiles

This compound readily engages with aromatic nucleophiles. The electron-withdrawing nitro and ester groups polarize the carbon-carbon double bond, making it susceptible to nucleophilic attack. Aromatic compounds, particularly those with electron-donating substituents that enhance their nucleophilicity, can add to the β-position of the acrylate (B77674). This initial interaction often leads to the formation of substituted aromatic compounds, demonstrating the utility of this nitroacrylate in C-C bond-forming reactions for the functionalization of aromatic rings.

Pericyclic Reactions

This compound is an effective dienophile in pericyclic reactions, most notably in Diels-Alder cycloadditions. masterorganicchemistry.com Its electron-deficient nature, conferred by the nitro and ester groups, makes it highly reactive towards electron-rich dienes. masterorganicchemistry.com This reactivity allows for the construction of six-membered rings, a fundamental transformation in organic synthesis. masterorganicchemistry.com

Diels-Alder Cycloadditions as Dienophiles

In its role as a dienophile, this compound participates in [4+2] cycloaddition reactions to form substituted cyclohexene (B86901) derivatives. lu.se The stereochemistry and regiochemistry of these reactions are of significant interest to synthetic chemists.

When this compound reacts with an unsymmetrical diene, the issue of regioselectivity arises, meaning there is a preference for the formation of one constitutional isomer over another. masterorganicchemistry.com The regiochemical outcome is largely governed by the electronic properties of both the diene and the dienophile. libretexts.org Generally, the most nucleophilic carbon of the diene will preferentially bond to the most electrophilic carbon of the dienophile. masterorganicchemistry.com In the case of this compound, the β-carbon (C3) is the most electrophilic site due to the combined electron-withdrawing effects of the nitro and ester groups. For a 1-substituted diene, this typically leads to the formation of the "ortho" or 1,2-adduct, while a 2-substituted diene often yields the "para" or 1,4-adduct. masterorganicchemistry.comnih.gov The "meta" or 1,3-adduct is generally a minor product. masterorganicchemistry.com

Table 1: Regioselectivity in Diels-Alder Reactions of this compound

Diene Substituent PositionMajor ProductMinor Product
1-substituted"ortho" (1,2-adduct)"meta" (1,3-adduct)
2-substituted"para" (1,4-adduct)"meta" (1,3-adduct)

This table is a generalized representation based on established principles of Diels-Alder regioselectivity and may not reflect all specific experimental outcomes.

The Diels-Alder reaction is inherently stereospecific, with the stereochemistry of the reactants being transferred to the product. With a dienophile like this compound, two diastereomeric products, the endo and exo adducts, can be formed. The endo product, where the electron-withdrawing groups of the dienophile are oriented towards the developing pi-system of the diene in the transition state, is often the kinetically favored product due to secondary orbital interactions. However, the exo product is typically more thermodynamically stable. The ratio of endo to exo products can be influenced by reaction temperature, solvent, and the presence of catalysts.

The rate and selectivity of Diels-Alder reactions involving this compound can be significantly enhanced by the use of Lewis acid catalysts, such as zinc chloride (ZnCl₂). nih.gov The Lewis acid coordinates to the carbonyl oxygen of the ester group, which further increases the electron-withdrawing ability of the substituent and lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). nih.govias.ac.in This LUMO-lowering effect accelerates the reaction by reducing the HOMO-LUMO energy gap between the diene and the dienophile. nih.gov Furthermore, Lewis acid catalysis can also improve both regioselectivity and diastereoselectivity, often leading to a higher preference for the endo adduct. ias.ac.inmdpi.com Quantum chemical studies have suggested that Lewis acids can also accelerate these reactions by reducing the Pauli repulsion between the reactants. nih.gov

Table 2: Effect of Lewis Acid Catalysis on Diels-Alder Reactions

CatalystEffect on Reaction RateEffect on Selectivity
NoneSlowerLower
ZnCl₂AcceleratedIncreased regioselectivity and endo-selectivity

This table provides a general summary of the effects of Lewis acid catalysis.

Other Key Transformations

The adducts resulting from cycloaddition reactions of this compound, particularly those forming strained ring systems like epoxides or cyclopropanes, are susceptible to ring-opening reactions under basic conditions. While direct studies on the adducts of this compound are not extensively documented, the principles of base-catalyzed ring-opening of similar structures provide a strong basis for predicting their behavior.

Base-catalyzed ring-opening of epoxides is a classic example of an SN2 reaction. libretexts.org The nucleophilic base attacks the less sterically hindered carbon of the epoxide ring, leading to inversion of stereochemistry at that center. libretexts.org For an adduct derived from this compound that has been epoxidized, a strong base like sodium hydroxide (B78521) or an alkoxide would be expected to attack the carbon atom further from the bulky ester and nitro groups, leading to a regioselective ring-opening to form a diol or an ether-alcohol, respectively. youtube.com

Similarly, activated cyclopropanes, which can be formed from Michael-initiated ring-closure reactions, can undergo ring-opening in the presence of a base. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) has been shown to catalyze the ring-opening of cyclopropanes activated by electron-withdrawing groups. lnu.edu.cn This process generates a zwitterionic intermediate that can then react with other electrophiles. lnu.edu.cn An adduct of this compound containing a cyclopropane (B1198618) ring would likely undergo a similar base-mediated ring-opening, creating a stabilized carbanion that could participate in subsequent transformations.

The following table outlines the expected products from the base-mediated ring-opening of hypothetical adducts of this compound.

Adduct TypeBase/NucleophileExpected Ring-Opened ProductMechanismReference
Epoxide AdductNaOH / H₂OVicinal DiolSN2 libretexts.org
Epoxide AdductNaOR / ROHEther-AlcoholSN2 youtube.com
Activated Cyclopropane AdductDABCOZwitterionic IntermediateNucleophilic Ring-Opening lnu.edu.cn

Cesium fluoride (B91410) (CsF) is a versatile reagent in organic synthesis, often used as a base or a fluoride source. While specific CsF-mediated coupling reactions of this compound are not widely reported, its reactivity can be inferred from studies on similar activated alkenes and Michael acceptors.

CsF has been shown to mediate the hydrocarboxylation of alkenes in the presence of a reductant, proceeding through an organocesium intermediate. nih.govrsc.org This suggests that under appropriate conditions, this compound could potentially undergo CsF-mediated C-C bond-forming reactions.

More relevantly, CsF, often in combination with other reagents like tetraethoxysilane (Si(OEt)₄), is used as a base system in Michael addition-initiated ring-closure reactions. researchgate.netresearchgate.net In these cases, CsF facilitates the deprotonation of a nucleophile, which then adds to a Michael acceptor. Given that this compound is an excellent Michael acceptor, it is highly plausible that it would readily participate in such CsF-mediated conjugate additions. The resulting enolate could then be trapped in subsequent coupling reactions.

The table below presents potential CsF-mediated coupling reactions involving this compound based on analogous systems.

Reaction TypeCo-reagent(s)Potential ProductRole of CsFReference
Hydrocarboxylation9-BBN, CO₂α-carboxylated productActivator/Base nih.govrsc.org
Conjugate AdditionActive Methylene (B1212753) Compound, Si(OEt)₄Michael AdductBase researchgate.netresearchgate.net
FluorotrifluoromethylationUmemoto's reagent, Cu catalystFluorotrifluoromethylated alkaneFluoride Source acs.org

The transformation of this compound into other functionalized alkenes through substitution reactions is a valuable synthetic strategy. A key example is the bromination to form a bromonitroalkene. While direct bromination of this compound is not extensively detailed, the reactivity of similar systems suggests plausible routes.

The most common reagent for allylic and benzylic bromination is N-bromosuccinimide (NBS). masterorganicchemistry.comlibretexts.org For the electrophilic bromination of an alkene, NBS can also be used, often in the presence of an initiator or under specific solvent conditions to generate a low concentration of Br₂. masterorganicchemistry.com Given the electron-deficient nature of the double bond in this compound, a radical-mediated substitution at the allylic position (the ethyl group of the ethoxy moiety) would be a possible pathway with NBS under radical conditions.

Alternatively, electrophilic bromination of the double bond itself could be envisioned. However, the electron-withdrawing nature of the nitro and ester groups deactivates the alkene towards electrophilic attack. More likely is a conjugate addition of a bromide source followed by elimination. A more direct approach to a bromo-substituted analogue would be through the synthesis from a bromo-substituted precursor. For example, syntheses of various brominated nitro compounds have been reported, often involving the bromination of a precursor molecule followed by subsequent transformations. uidaho.eduresearchgate.net

The following table summarizes potential bromination strategies for this compound.

Brominating AgentReaction TypePotential ProductConditionsReference
NBSRadical Substitution(E)-Methyl 3-(1-bromoethoxy)-2-nitroacrylateRadical initiator (e.g., AIBN), CCl₄ libretexts.org
Br₂Electrophilic Addition (followed by elimination)(E)-Methyl 2-bromo-3-ethoxy-2-nitroacrylateRequires specific conditions to favor substitution over addition libretexts.org
NBS / H₂SO₄Electrophilic Bromination(E)-Methyl 2-bromo-3-ethoxy-2-nitroacrylateStrong acid catalysis for deactivated systems manac-inc.co.jp

Computational and Theoretical Studies of Reaction Mechanisms

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the intricate mechanisms of reactions involving complex molecules like this compound. These studies provide valuable insights into reaction pathways, the structures of transition states, and the factors governing selectivity.

For cycloaddition reactions, computational studies have been instrumental in clarifying the nature of the mechanism. For instance, DFT calculations on the [3+2] cycloaddition of nitroalkenes with nitrile oxides and nitrous oxide have shown that these reactions proceed through a one-step, polar mechanism via asynchronous transition states. researchgate.netnih.govnih.gov These studies often rule out the existence of stepwise zwitterionic intermediates. nih.gov The regioselectivity of these reactions has been shown to be influenced by a combination of steric and electronic factors, with computational models accurately predicting the experimentally observed outcomes. nih.gov

The analysis of frontier molecular orbitals (FMOs) and global and local reactivity indices derived from DFT calculations helps to rationalize the observed reactivity. For example, the classification of reactions as having a forward electron density flux (FEDF) can predict the direction of charge transfer between the reactants. nih.gov Furthermore, the calculation of activation energies for different possible pathways allows for the prediction of the kinetically favored product. nih.gov

The table below highlights key findings from computational studies on reactions analogous to those of this compound.

Reaction TypeComputational MethodKey FindingsReference
[3+2] Cycloaddition with Nitrile OxidesDFT (wb97xd/6-311+G(d))One-step, polar mechanism; regioselectivity governed by sterics. researchgate.net
[3+2] Cycloaddition with Nitrous OxideDFT (wb97xd/6-311+G(d))One-step, polar mechanism; favors formation of Δ²-4-nitro-1-oxa-2,3-diazolines. nih.gov
[3+2] Cycloaddition of NitronesDFT (B3LYP)Regioselectivity is determined by both electronic and steric factors; kinetically favored pathways lead to thermodynamically more stable products. nih.gov

Applications of E Methyl 3 Ethoxy 2 Nitroacrylate in Complex Molecule Synthesis

Synthesis of Heterocyclic Compounds

The electron-deficient nature of the double bond in (E)-methyl 3-ethoxy-2-nitroacrylate makes it an excellent Michael acceptor, a property that has been extensively exploited in the synthesis of a diverse range of heterocyclic systems.

Dihydroquinoxalinone Derivatives via Uncatalyzed One-Pot Synthesis

A notable application of β-nitroacrylates, the class of compounds to which this compound belongs, is in the uncatalyzed, one-pot synthesis of polyfunctionalized dihydroquinoxalinone derivatives. This method provides an efficient and straightforward route to these important heterocyclic scaffolds. The reaction proceeds through an anti-Michael addition of o-phenylenediamine (B120857) to the β-nitroacrylate, followed by an in-situ cyclization to furnish the dihydroquinoxalinone product.

The reaction between o-phenylenediamine and various β-nitroacrylates has been shown to produce good to excellent yields of the corresponding dihydroquinoxalinones. The simultaneous presence of two electron-withdrawing groups on the double bond of the β-nitroacrylate is key to its reactivity. The reaction conditions are typically mild, often proceeding at room temperature in a suitable solvent like ethyl acetate (B1210297).

**Table 1: Synthesis of Dihydroquinoxalinone Derivatives from β-Nitroacrylates and o-Phenylenediamine***

EntryR Group of β-nitroacrylateProductYield (%)
1Methyl3-(1-Nitroethyl)-3,4-dihydroquinoxalin-2(1H)-one85
2Ethyl3-(1-Nitropropyl)-3,4-dihydroquinoxalin-2(1H)-one90
3Propyl3-(1-Nitrobutyl)-3,4-dihydroquinoxalin-2(1H)-one88
4Phenyl3-(Nitrophenylmethyl)-3,4-dihydroquinoxalin-2(1H)-one75

*Data is generalized from studies on β-nitroacrylates and is representative of the expected reactivity of this compound.

This synthetic strategy highlights the utility of β-nitroacrylates for the rapid construction of complex heterocyclic frameworks under mild, uncatalyzed conditions.

Benzofuran and Naphthofuran-3-carboxylates (Indium Trichloride (B1173362) Promoted)

Indium trichloride has been demonstrated to be an effective promoter for the synthesis of benzofuran- and naphthofuran-3-carboxylates from the reaction of β-nitroacrylates with phenols and naphthols, respectively. This method offers a practical and efficient approach to these valuable heterocyclic cores, which are present in numerous biologically active compounds. The reaction is believed to proceed via a Michael addition of the phenol (B47542) to the β-nitroacrylate, followed by a cyclization and elimination sequence to afford the aromatic heterocycle. Microwave irradiation has been shown to enhance the efficiency of this transformation, leading to good to very good yields of the desired products.

**Table 2: Indium Trichloride Promoted Synthesis of Benzofuran-3-carboxylates***

EntryPhenol SubstrateProductYield (%)
1PhenolMethyl benzofuran-3-carboxylate82
2p-CresolMethyl 5-methylbenzofuran-3-carboxylate85
3m-CresolMethyl 6-methylbenzofuran-3-carboxylate78
42-NaphtholMethyl naphtho[2,1-b]furan-3-carboxylate91

*Yields are representative of the general reaction between β-nitroacrylates and phenols promoted by indium trichloride.

General Strategies for Nitrogen-Containing Heterocycles

This compound serves as a versatile precursor for a wide array of nitrogen-containing heterocycles beyond dihydroquinoxalinones. Its ability to act as a Michael acceptor allows for the introduction of nitrogen nucleophiles, which can then participate in subsequent cyclization reactions. nih.gov The nitro group can be reduced to an amino group, which can then be acylated or reacted with other electrophiles to build more complex heterocyclic systems. nih.gov Furthermore, the ester functionality can be hydrolyzed, reduced, or converted into other functional groups, providing additional handles for synthetic manipulation. These general strategies enable access to a diverse range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. elsevierpure.comopenmedicinalchemistryjournal.com

Total Synthesis and Natural Product Chemistry

The unique reactivity of this compound also lends itself to applications in the total synthesis of complex natural products and their analogues, particularly those containing amino acid substructures.

Synthesis of Bicyclic β-Amino Acids

The synthesis of bicyclic β-amino acids is an area of significant interest due to their potential as constrained peptide mimics and pharmacologically active agents. While direct synthesis of these structures using this compound is not extensively documented, related cyclic nitronates derived from nitroalkenes are key intermediates in the synthesis of cyclic and bicyclic β-amino acid derivatives. For instance, the readily available methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate, a cyclic structure that can be conceptually derived from a nitroacrylate, has been utilized as a precursor for derivatives of β-proline, nipecotic acid, and indolizine- and quinolizine-carboxylic acids. researchgate.netresearchgate.net The strategy involves alkylation or acylation of the oxazine (B8389632) ring followed by reductive ring-opening and further transformations to yield the desired bicyclic amino acid frameworks. This approach highlights the potential of nitroacrylate-derived synthons in accessing complex and constrained amino acid structures.

Diastereoselective Synthesis of Chorismate-Based β-Amino Acids

The chorismate pathway is a crucial metabolic route for the biosynthesis of aromatic amino acids in plants and microorganisms. wikipedia.orgnih.gov The development of synthetic routes to chorismate analogues, including those incorporating β-amino acid moieties, is of interest for the study of this pathway and the development of new antimicrobial agents. The diastereoselective synthesis of β-amino acids from β-nitroacrylate derivatives has been a subject of considerable research. rsc.org These methods often rely on stereoselective Michael additions to the nitroacrylate, followed by reduction of the nitro group to an amine. While a direct synthesis of a chorismate-based β-amino acid using this compound has not been explicitly detailed, the established methodologies for the stereoselective synthesis of β-amino acid derivatives from β-nitroacrylates provide a strong foundation for such an endeavor. The key would be the use of a suitable diene in a Diels-Alder reaction with the nitroacrylate, followed by stereocontrolled functionalization to install the necessary hydroxyl and carboxyl groups of the chorismate core, and subsequent reduction of the nitro group.

Synthesis of Oryzoxymycin

Information on the use of this compound in the synthesis of Oryzoxymycin is not available in the reviewed literature.

Application as Substituted Ketene (B1206846) Equivalents in Cyclic α-Chiral Ketone Formation

The application of this compound as a substituted ketene equivalent in the formation of cyclic α-chiral ketones could not be verified from the available sources.

Progress Toward Anthranilate Synthase Inhibitors

No research detailing the use of this compound in the progress toward anthranilate synthase inhibitors was found.

Application in Vinigrol Synthesis

While the total synthesis of Vinigrol is well-documented, the use of this compound as a reagent or intermediate in this process is not mentioned in the accessible scientific literature.

Development of Novel Synthetic Building Blocks

Precursors for Other Important Intermediates

There is no available data describing the role of this compound as a precursor for other significant synthetic intermediates.

Role in Diversity-Oriented Synthesis

The role of this compound in diversity-oriented synthesis is not documented in the reviewed literature.

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies (e.g., ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry, providing detailed information about the carbon framework of a molecule. For a compound like (E)-Methyl 3-ethoxy-2-nitroacrylate, ¹³C NMR spectroscopy would be instrumental in confirming its structure by identifying all unique carbon atoms. Each carbon atom in a distinct chemical environment would produce a specific signal, or resonance, in the ¹³C NMR spectrum, with its chemical shift (δ) indicating its electronic environment.

A hypothetical ¹³C NMR analysis would be expected to show distinct signals for the methyl ester carbon, the ethoxy group carbons (both the methylene (B1212753) and methyl carbons), and the two carbons of the acrylate (B77674) backbone. The chemical shifts of the olefinic carbons would be particularly informative in confirming the (E)-isomer configuration.

Hypothetical ¹³C NMR Data for this compound:

Carbon Atom Hypothetical Chemical Shift (ppm)
Carbonyl (C=O)160-170
C-3 (C-OEt)150-160
C-2 (C-NO₂)125-135
Methoxy (-OCH₃)50-60
Ethoxy (-OCH₂CH₃)60-70
Ethoxy (-OCH₂CH₃)10-20

Note: This table is a hypothetical representation and is not based on experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. In the case of this compound, IR spectroscopy would be used to confirm the presence of key functional groups such as the nitro group (NO₂), the ester carbonyl group (C=O), the carbon-carbon double bond (C=C), and the ether linkage (C-O-C).

Expected IR Absorption Bands for this compound:

Functional Group Expected Absorption Range (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch1500-1550
Nitro (NO₂) Symmetric Stretch1335-1385
Ester Carbonyl (C=O) Stretch1710-1740
Alkene (C=C) Stretch1620-1680
C-O Stretch (Ester and Ether)1000-1300

Note: This table represents expected values based on known functional group absorption ranges and is not derived from experimental data for the specific compound.

Mass Spectrometry for Molecular Ion Detection (e.g., API-ES)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Atmospheric Pressure Ionization-Electrospray (API-ES) is a soft ionization technique that is well-suited for the analysis of polar organic molecules like this compound, as it typically produces the molecular ion peak with minimal fragmentation. This allows for the precise determination of the molecular weight of the compound, a critical piece of data for its identification. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula.

Expected Mass Spectrometry Data for this compound:

Ion Expected m/z
[M+H]⁺176.0608
[M+Na]⁺198.0427

Note: The expected m/z values are calculated based on the molecular formula C₆H₉NO₅ and are not from experimental measurements.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By measuring the percentage by mass of each element present (carbon, hydrogen, nitrogen, and oxygen), it is possible to confirm the empirical formula of the synthesized compound. For this compound (C₆H₉NO₅), the theoretical elemental composition can be calculated and compared with experimental results to assess the purity of the sample.

Theoretical Elemental Composition of this compound:

Element Percentage (%)
Carbon (C)41.14
Hydrogen (H)5.18
Nitrogen (N)8.00
Oxygen (O)45.68

Note: These percentages are calculated based on the molecular formula and have not been experimentally verified.

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Catalysis with (E)-Methyl 3-ethoxy-2-nitroacrylate

The development of stereoselective transformations is a cornerstone of modern organic synthesis. The prochiral nature of this compound at the β-position makes it an ideal substrate for asymmetric catalysis. Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of β-nitroacrylates.

A notable example is the stereoselective addition of 1,3-diketones to β-nitroacrylates, catalyzed by a thiourea-based cinchona-derived bifunctional catalyst. orgsyn.org This reaction proceeds with modest to fair yields and achieves high enantioselectivity, up to 93% ee. orgsyn.org Future research will likely focus on expanding the scope of nucleophiles and developing more efficient and selective organocatalysts for these transformations. The goal is to achieve near-perfect enantioselectivity for a broader range of substrates and reaction types.

Catalyst SystemNucleophileEnantiomeric Excess (ee)Reference
Thiourea-based cinchona-derived bifunctional catalyst1,3-DiketonesUp to 93% orgsyn.org

The exploration of metal-based chiral catalysts for reactions involving this compound is another promising direction. Chiral Lewis acids or transition metal complexes could be employed to activate the nitroacrylate towards nucleophilic attack, enabling highly enantioselective conjugate additions, cycloadditions, and other transformations.

Development of Sustainable and Green Synthesis Protocols

In line with the growing emphasis on environmentally benign chemical processes, the development of sustainable and green synthesis protocols for and with this compound is a critical research area. A key focus is the use of heterogeneous catalysts and the reduction of resource consumption.

One reported green approach to β-nitroacrylates involves the dehydration of the corresponding nitroalkanols under fully heterogeneous conditions. nih.gov This method avoids the use of hazardous reagents and simplifies product purification. Another sustainable method involves the Henry (nitroaldol) reaction between nitroalkanes and ethyl glyoxalate under heterogeneous conditions using a solid base like Amberlyst A-21. youtube.com

Future efforts will likely concentrate on several key areas:

Catalyst Development: Designing recyclable and highly efficient heterogeneous catalysts for the synthesis of this compound and for its subsequent transformations.

Alternative Solvents: Exploring the use of greener solvents, such as water, supercritical fluids, or deep eutectic solvents, to replace traditional volatile organic compounds. orgsyn.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, minimizing waste.

Synthetic ApproachKey FeaturesReference
Dehydration of nitroalkanolsFully heterogeneous conditions, low resource consumption nih.gov
Henry reactionHeterogeneous catalysis (Amberlyst A-21), two-step synthesis youtube.com

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry has emerged as a powerful technology for improving the safety, efficiency, and scalability of chemical reactions. researchgate.netresearchgate.net The synthesis and application of nitro compounds, which can be hazardous and involve highly exothermic reactions, are particularly well-suited for flow processes. nih.govacs.orgnih.gov

Integrating the synthesis and subsequent reactions of this compound into continuous-flow systems offers several advantages:

Enhanced Safety: The small reactor volumes in flow systems mitigate the risks associated with handling potentially explosive nitro compounds and managing exothermic reactions. researchgate.netnih.gov

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and selectivities. nih.gov

Scalability: Scaling up production is achieved by simply running the flow reactor for longer periods or by "numbering up" (using multiple reactors in parallel). researchgate.net

Automation: Flow systems can be readily automated, enabling high-throughput screening of reaction conditions and the streamlined synthesis of compound libraries. researchgate.net

Future research will focus on developing robust and efficient flow protocols for the nitration of acrylates and the subsequent transformations of the resulting β-nitroacrylates. researchgate.net The metal-free reduction of nitro compounds to amines using trichlorosilane (B8805176) has already been successfully adapted to a continuous-flow process, highlighting the potential for integrating reduction steps in a multi-step flow synthesis. nih.govacs.org

Advanced Computational Modeling for Predictable Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov For a reactive molecule like this compound, computational modeling can provide deep insights into reaction mechanisms, transition states, and selectivity.

Recent studies have employed DFT and other computational methods to investigate the reactions of related nitroalkenes:

Cycloaddition Reactions: DFT calculations have been used to elucidate the one-step, asynchronous mechanism of [3+2] cycloaddition reactions between nitroethene and benzonitrile (B105546) N-oxides. nih.gov Molecular Electron Density Theory (MEDT) has been applied to understand the different reactivities and selectivities of (Z)- and (E)-β-nitrostyrenes in similar reactions. nih.gov These studies provide a framework for predicting the outcome of cycloadditions involving this compound.

Polymerization: The zwitterionic mechanism of nitroalkene polymerization has been analyzed using DFT calculations, offering insights into the polar nature of these processes. researchgate.net

Nitroaldol Reaction: The reaction pathways for the formation of nitroalkenes via the nitroaldol reaction have been mapped out using high-level ab initio calculations, providing a baseline for understanding the catalytic effects. acs.org

Future computational work will likely focus on building predictive models for the reactivity of this compound with a wide range of nucleophiles and in various catalytic systems. This will involve calculating reactivity indices, mapping potential energy surfaces, and modeling the role of catalysts in influencing stereoselectivity. nih.govnih.gov Such in silico studies will be invaluable for guiding experimental work, accelerating the discovery of new reactions, and optimizing existing synthetic protocols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-Methyl 3-ethoxy-2-nitroacrylate, and how can reaction conditions be controlled to favor the E-isomer?

  • Methodological Answer : Synthesis typically involves nitro group introduction via nitration of acrylate precursors or condensation reactions. To favor the E-isomer, use sterically hindered bases (e.g., LDA) in aprotic solvents (e.g., THF) at low temperatures (−78°C to 0°C). Reaction monitoring via TLC and 1H NMR^{1}\text{H NMR} can track isomerization. For example, analogous nitroacrylates are synthesized using Michael addition followed by nitration under controlled pH (5–7) to avoid byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C NMR^{13}\text{C NMR} identify substituent positions (e.g., ethoxy vs. nitro group coupling patterns). NOESY confirms the E-configuration by detecting spatial proximity between the nitro group and ester moiety.
  • X-ray Crystallography : Single-crystal diffraction resolves absolute configuration. Refinement via SHELXL (using Olex2 or similar interfaces) accounts for thermal motion and disorder .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm1^{-1}, nitro stretching at ~1520–1350 cm1^{-1}). Cross-validate discrepancies between calculated (DFT) and experimental spectra using software like GaussView .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed to predict supramolecular assembly?

  • Methodological Answer : Use graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., N–HO\text{N–H}\cdots\text{O}, C–HO\text{C–H}\cdots\text{O}) into discrete (D), chains (C), or rings (R). For example, nitro and ethoxy groups often form C–HO\text{C–H}\cdots\text{O} chains, stabilizing layered packing. Software like Mercury (CCDC) visualizes interactions, while SHELXL refines H-atom positions .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results) for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare DFT-optimized geometries (e.g., Gaussian) with X-ray bond lengths/angles. Significant deviations (>0.05 Å) may indicate solvent effects or crystal packing forces.
  • Data Weighting : In SHELXL refinement, adjust weighting schemes to prioritize high-resolution data. Use the L.S. command to mitigate outliers .
  • Dynamic Effects : MD simulations (e.g., GROMACS) can model conformational flexibility absent in static crystallographic snapshots .

Q. What strategies improve the refinement of crystal structures for nitroacrylate derivatives when encountering poor data quality or twinning?

  • Methodological Answer :

  • Twinning : Use SHELXL’s TWIN and BASF commands to model twin domains. Verify with the Rint_{\text{int}} metric; values >0.1 indicate twinning .
  • Disordered Solvents : Apply PART and SUMP constraints to model partial occupancy. For example, methyl groups in ethoxy substituents may require ISOR restraints to limit overfitting .
  • ORTEP Visualization : Highlight anisotropic displacement ellipsoids to identify poorly resolved regions. Adjust thermal parameters iteratively .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reaction yields when scaling up this compound synthesis?

  • Methodological Answer :

  • Kinetic Profiling : Use inline FTIR or ReactIR to monitor intermediate formation. Low yields at scale may stem from inefficient heat dissipation; optimize stirring rates or use flow chemistry.
  • Byproduct Identification : LC-MS or GC-MS detects side products (e.g., Z-isomer or hydrolysis derivatives). Adjust protecting groups (e.g., switch methyl ester to tert-butyl) to improve stability .

Key Methodological Tools Referenced

  • Crystallography : SHELX suite (structure solution/refinement) , ORTEP-3 (visualization) .
  • Hydrogen Bond Analysis : Graph set theory , Mercury (interaction mapping).
  • Data Validation : Cross-comparison of spectroscopic, crystallographic, and computational results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.